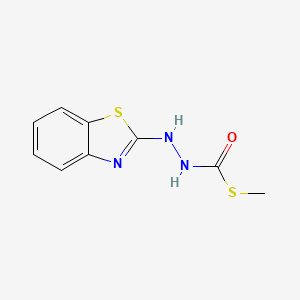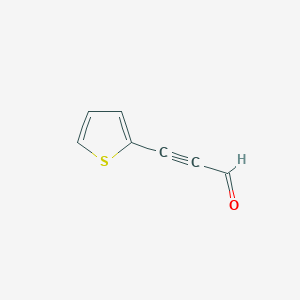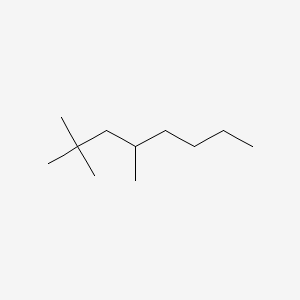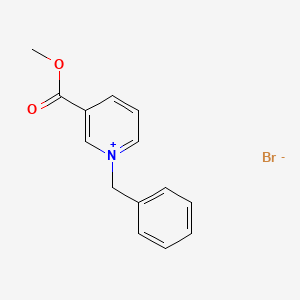![molecular formula C24H17Cl2N3O2 B14720585 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- CAS No. 6410-35-1](/img/structure/B14720585.png)
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and vivid coloration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dichloroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The final step involves the amidation with 4-methylaniline under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use halogens and nitric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in cellular processes. The pathways involved often include redox reactions and electrophilic substitution .
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- stands out due to its enhanced stability and vivid coloration. Its unique structure allows for a broader range of applications, particularly in industrial pigments where color fastness and stability are crucial .
特性
CAS番号 |
6410-35-1 |
|---|---|
分子式 |
C24H17Cl2N3O2 |
分子量 |
450.3 g/mol |
IUPAC名 |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-6-9-17(10-7-14)27-24(31)19-12-15-4-2-3-5-18(15)22(23(19)30)29-28-21-13-16(25)8-11-20(21)26/h2-13,30H,1H3,(H,27,31) |
InChIキー |
KFOYYXXCGWLMAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)






![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

